3-(6-Chlorohexyl)-1,3-oxazolidin-2-one
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Overview
Description
3-(6-Chlorohexyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a six-carbon chain with a chlorine atom attached to the sixth carbon and an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chlorohexyl)-1,3-oxazolidin-2-one typically involves the reaction of 6-chlorohexanol with an isocyanate to form the oxazolidinone ring. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chlorohexyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ring-Opening Reactions: The oxazolidinone ring can be opened under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium hydroxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido derivatives, while oxidation can produce carboxylic acids.
Scientific Research Applications
3-(6-Chlorohexyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use as an antibiotic or in other therapeutic areas.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(6-Chlorohexyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it may inhibit protein synthesis by binding to the bacterial ribosome. The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibiotic properties.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Uniqueness
3-(6-Chlorohexyl)-1,3-oxazolidin-2-one is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its six-carbon chain with a chlorine atom provides unique reactivity compared to other oxazolidinones.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H16ClNO2 |
---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
3-(6-chlorohexyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H16ClNO2/c10-5-3-1-2-4-6-11-7-8-13-9(11)12/h1-8H2 |
InChI Key |
WOZXVGMYOLILOF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1CCCCCCCl |
Origin of Product |
United States |
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